![molecular formula C32H15Cl4CoN6O8 B15245406 Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is a complex compound that features a cobalt ion in the +3 oxidation state. This compound is characterized by its intricate structure, which includes a naphthalen-1-olate core substituted with dichloro and diazenyl groups, as well as a nitro-oxidophenyl moiety. The presence of cobalt in the +3 oxidation state imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron typically involves the coordination of cobalt ions with the appropriate ligands under controlled conditions. The process may include:
Ligand Preparation: The ligands, such as 5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate, are synthesized separately through a series of organic reactions involving chlorination, nitration, and diazotization.
Coordination Reaction: The prepared ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in a suitable solvent like ethanol or water. The reaction is typically carried out under reflux conditions to ensure complete coordination.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反应分析
Types of Reactions
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the cobalt center may undergo changes in its oxidation state.
Reduction: Reduction reactions can also occur, potentially reducing the cobalt(III) to cobalt(II).
Substitution: The diazenyl and nitro groups can undergo substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) derivatives. Substitution reactions can result in various substituted naphthalen-1-olate compounds.
科学研究应用
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron has several scientific research applications:
Chemistry: The compound is used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic agent in medical imaging.
Industry: The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic and magnetic properties.
作用机制
The mechanism of action of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biomolecules, influencing their structure and function. The diazenyl and nitro groups may also participate in redox reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Nickel(II) complexes: Similar coordination compounds with nickel instead of cobalt.
Copper(II) complexes: Coordination compounds with copper, often exhibiting similar biological activities.
Uniqueness
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C32H15Cl4CoN6O8 |
|---|---|
分子量 |
812.2 g/mol |
IUPAC 名称 |
cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron |
InChI |
InChI=1S/2C16H9Cl2N3O4.Co/c2*17-10-3-4-11(18)15-9(10)2-6-13(16(15)23)20-19-12-5-1-8(21(24)25)7-14(12)22;/h2*1-7,22-23H;/q;;+3/p-3 |
InChI 键 |
YVLRDGSPUFWCLS-UHFFFAOYSA-K |
规范 SMILES |
[H+].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


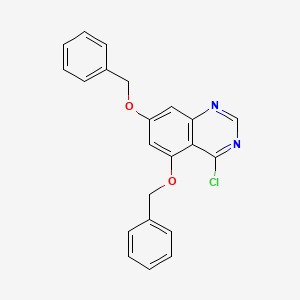
![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)


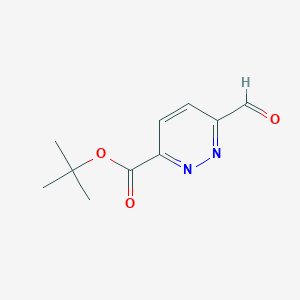
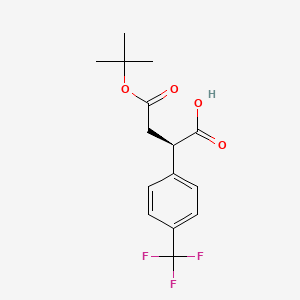
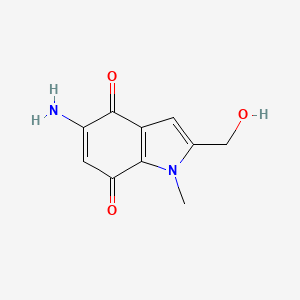
![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
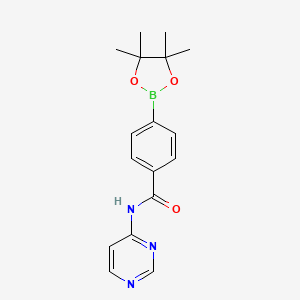
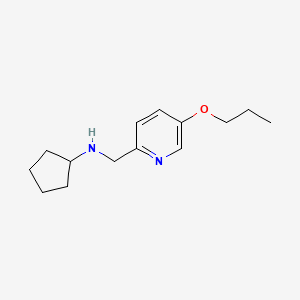
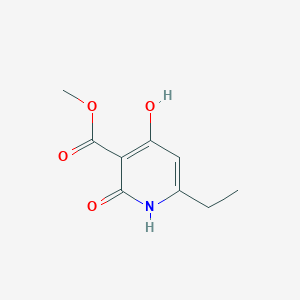
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
